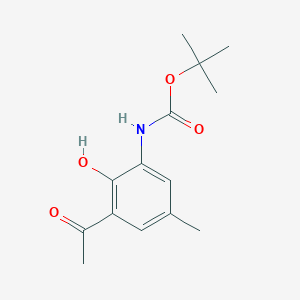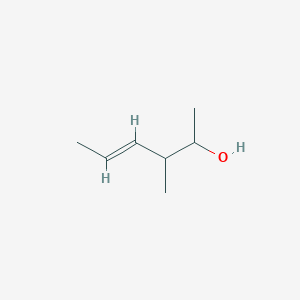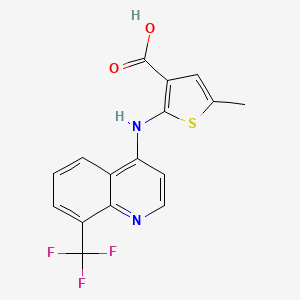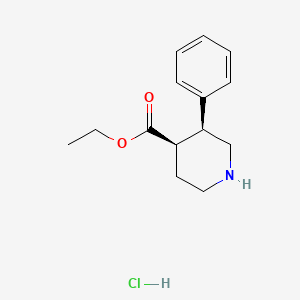
3-(5-Nitropyridin-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol . This compound features a nitropyridine ring attached to a prop-2-enoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid typically involves the nitration of pyridine derivatives followed by coupling with prop-2-enoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-aminopyridin-3-yl)prop-2-enoic acid .
Scientific Research Applications
3-(5-Nitropyridin-3-yl)prop-2-enoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-enoic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler analog with a nitro group attached to a pyridine ring.
5-Nitropyridine-2-sulfonic acid: Another derivative with a sulfonic acid group.
Indole-3-acetic acid: A compound with a similar structure but different functional groups.
Uniqueness
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is unique due to its combination of a nitropyridine ring and a prop-2-enoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(E)-3-(5-nitropyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O4/c11-8(12)2-1-6-3-7(10(13)14)5-9-4-6/h1-5H,(H,11,12)/b2-1+ |
InChI Key |
QOEHNZLJIFBRPG-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC=C1[N+](=O)[O-])/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)




![1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)


